Complete Reversal of Endothelin Receptor Selectivity via Single Moiety Replacement
In a head-to-head structural comparison, replacing the 2-(dibutylamino)acetamide group of the ETA-selective antagonist ABT-627 (IC50 for ETA = 0.0551 nM) with a diphenylmethylaminoacetamide group produced antagonist 2, which exhibited a complete reversal of receptor specificity, preferring ETB over ETA. The selectivity ratio (ETA/ETB) for the parent compound was reported as >1000-fold, while the modified compound showed a strong preference for ETB [1].
| Evidence Dimension | Endothelin receptor A (ETA) vs. B (ETB) selectivity |
|---|---|
| Target Compound Data | ABT-627 (containing 2-(dibutylamino)acetamide): IC50 (ETA) = 0.0551 nM; Selectivity (ETA/ETB) > 1000-fold |
| Comparator Or Baseline | Antagonist 2 (diphenylmethylaminoacetamide replacement): Complete reversal to ETB selectivity |
| Quantified Difference | Complete functional selectivity reversal (from ETA-specific to ETB-specific). |
| Conditions | Receptor binding assays using cloned human ETA and ETB receptors. |
Why This Matters
This demonstrates that the dibutylaminoacetamide moiety is not replaceable by bulkier aromatic amines if ETA selectivity is required, directly guiding medicinal chemists in procurement for cardiovascular drug discovery programs.
- [1] Liu, G., et al. J. Med. Chem. 1999, 42, 18, 3679–3689. View Source
